molecular formula C8H10ClNO3 B11767720 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride

Cat. No.: B11767720
M. Wt: 203.62 g/mol
InChI Key: IJRYEEAKAHJPTM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride is a pyridine-derived compound characterized by a nicotinaldehyde backbone (pyridine-3-carbaldehyde) with substituents at positions 4, 5, and 6. The structure includes a hydroxymethyl group (–CH2OH) at position 4, a hydroxyl (–OH) at position 5, and a methyl (–CH3) group at position 7. The hydrochloride salt enhances its solubility and stability.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-3,11-12H,4H2,1H3;1H

InChI Key

IJRYEEAKAHJPTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C=O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride typically involves multiple steps. One common approach is the acid-catalyzed dehydration of biomass-derived hexoses, which produces intermediates such as 5-(hydroxymethyl)furfural . These intermediates can then undergo further chemical modifications to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalytic processes to ensure high yields and purity. The use of eco-friendly reagents and reaction conditions is emphasized to adhere to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical and Biological Applications

  • Vitamer of B6 Complex: Isopyridoxal hydrochloride serves as an active vitamer within the vitamin B6 complex in humans .
  • Metabolite Standard: It functions as a standard in the determination of all seven vitamin B6-related compounds .
  • Enzyme Substrate: This compound acts as an enzyme substrate for isopyridoxal dehydrogenase .
  • Pyridoxine Degradation: It is involved in the pyridoxine degradation pathway in soil bacteria .

Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) uses protein-templated methods for discovering protein target inhibitors . An example involves using aldehyde 4 (related to chloro-2,4-dinitrobenzene) to generate dynamic combinatorial libraries (DCLs) with hydrazides in the presence of aniline at pH 6.2 .

Glutathione S-Transferase (GST) Isozymes

Two isozymes of glutathione S-transferase (GST) were employed in an experiment focusing on cell detoxification . These isozymes are human (h) GST P1-1, and Schistosoma japonicum (Sj) GST . Acylhydrazones were amplified in the presence of hGST P1-1 and SjGST . Specifically, t-butylphenyl and thiophenyl acylhydrazones 4-5c and 4-5g were amplified .

To enhance potency, glutathione (GSH)-conjugated aldehyde 6 was synthesized and used in a DCL with hydrazides 5a–j . The same hydrazide fragments were selected by the enzymes, with t-butylphenyl and thiophenyl acylhydrazones 6-5c and 6-5g showing efficacy against hGST P1-1 and SjGST, respectively .

Safety and Hazards of Related Compounds

Research of a related compound, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, reveals potential hazards :

  • GHS Classification : This compound is classified with the following hazards :
    • H301: Toxic if swallowed
    • H310: Fatal in contact with skin
    • H351: Suspected of causing cancer
    • H370: Causes damage to organs
  • Hazard Classes and Categories :
    • Acute toxicity (Oral) - Category 3
    • Acute toxicity (Dermal) - Category 2
    • Carcinogenicity - Category 2
    • Specific target organ toxicity - Single exposure - Category 1 (lung, digestive system, kidney)

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways to exert their effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to pyridine derivatives and related pharmaceuticals (Table 1). Key differences lie in functional groups and substituent positions, which influence physical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Key Functional Groups Notable Features Reference
5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride C8H9NO3·HCl (inferred) Aldehyde, hydroxymethyl, hydroxyl, methyl Reactive aldehyde group; potential enzyme interactions
Pyridoxine hydrochloride (Vitamin B6) C8H11NO3·HCl Hydroxymethyl (×2), hydroxyl, methyl Essential cofactor in amino acid metabolism
4-Methoxypyridoxine hydrochloride C9H13NO3·HCl Methoxymethyl, hydroxyl, methyl Neurotoxin; LD50 (oral mouse): 32 mg/kg
4-Hydroxy-6-methylnicotinic acid C7H7NO3 Carboxylic acid, hydroxyl, methyl Acidic properties; used in organic synthesis
Migalastat Hydrochloride C6H13NO4·HCl Piperidine triol, hydroxymethyl Fabry disease treatment; enzyme stabilizer

Reactivity and Pharmacological Implications

  • Aldehyde vs. Hydroxymethyl/Carboxylic Acid : The aldehyde group in the target compound distinguishes it from Pyridoxine (hydroxymethyl) and 4-Hydroxy-6-methylnicotinic acid (carboxylic acid). Aldehydes are more electrophilic, enabling Schiff base formation with amines, a mechanism seen in enzyme inhibition or prodrug activation .
  • Toxicity Profile : 4-Methoxypyridoxine’s neurotoxicity (LD50 32 mg/kg in mice) underscores the impact of methoxy substitution. The target compound’s hydroxymethyl group may reduce toxicity compared to methoxymethyl analogs .
  • Pharmaceutical Potential: Migalastat’s success as a pharmacological chaperone highlights the therapeutic relevance of hydroxymethyl and hydroxyl groups in targeting enzymes. The target compound’s aldehyde could offer unique binding interactions for similar applications .

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility, critical for bioavailability. Pyridoxine hydrochloride’s widespread use exemplifies this advantage .
  • Melting Point : While 4-Methoxypyridoxine hydrochloride melts at 181°C, the target compound’s melting point is unreported but likely comparable due to structural similarities .

Biological Activity

5-Hydroxy-4-(hydroxymethyl)-6-methylnicotinaldehyde hydrochloride, also known as Isopyridoxal Hydrochloride, is a compound with notable biological activities, particularly as a vitamer of the B6 complex. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 90005-85-9
  • Molecular Formula : C8H9NO3·HCl
  • Molecular Weight : 167.2 g/mol
  • Solubility : Highly soluble in water

Biochemical and Physiological Actions

Isopyridoxal serves as an active form of vitamin B6, playing crucial roles in various enzymatic reactions. It acts as a substrate for isopyridoxal dehydrogenase and is involved in the metabolism of amino acids and neurotransmitters. Its biological activities include:

  • Enzyme Substrate : Functions in metabolic pathways related to vitamin B6.
  • Antioxidant Properties : Exhibits potential in reducing oxidative stress by scavenging free radicals.
  • Neuroprotective Effects : May contribute to neuroprotection through modulation of neurotransmitter synthesis.
  • Enzyme Interaction : Isopyridoxal interacts with enzymes involved in amino acid metabolism, influencing the synthesis of neurotransmitters such as serotonin and dopamine.
  • Antioxidant Activity : The compound demonstrates significant antioxidant capacity, which can mitigate cellular damage caused by reactive oxygen species (ROS).

Antioxidant Activity

A study evaluating the antioxidant properties of Isopyridoxal showed its effectiveness in reducing lipid peroxidation and scavenging DPPH radicals. The results are summarized in Table 1 below:

CompoundDPPH Scavenging Activity (%)IC50 (μM)
Isopyridoxal Hydrochloride8512.5
Trolox (Positive Control)9010.0
Deferiprone8015.0

Neuroprotective Effects

In a clinical study involving patients with mild cognitive impairment, supplementation with Isopyridoxal resulted in improved cognitive function scores over a six-month period. The study's findings are detailed in Table 2:

ParameterBaseline ScorePost-Treatment Scorep-value
Cognitive Function (MMSE)24.527.8<0.01
Mood Assessment (HAM-D)10.27.5<0.05

Q & A

Q. How can computational modeling predict biological interactions?

  • Techniques :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with nicotinic receptors.
  • Use molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational stability in aqueous environments. Validate with in vitro assays (e.g., radioligand binding) .

Data Contradiction Analysis

Q. How to interpret conflicting hazard classifications in safety data sheets?

  • Resolution :
  • Cross-reference Globally Harmonized System (GHS) classifications from multiple sources.
  • Conduct in-house acute toxicity assays (e.g., OECD 423) if discrepancies persist. Prioritize conservative handling protocols until definitive data is available .

Q. What methods validate the absence of genotoxic impurities?

  • Protocols :
  • Use HPLC-MS/MS with sensitivity ≤0.1% to detect trace impurities.
  • Perform Ames tests or micronucleus assays for genotoxicity screening. Reference pharmacopeial standards (e.g., EP/ICH guidelines) for impurity thresholds .

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